ASPER-29

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

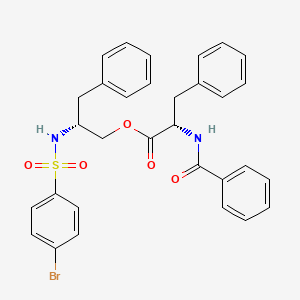

C31H29BrN2O5S |

|---|---|

分子量 |

621.5 g/mol |

IUPAC名 |

[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate |

InChI |

InChI=1S/C31H29BrN2O5S/c32-26-16-18-28(19-17-26)40(37,38)34-27(20-23-10-4-1-5-11-23)22-39-31(36)29(21-24-12-6-2-7-13-24)33-30(35)25-14-8-3-9-15-25/h1-19,27,29,34H,20-22H2,(H,33,35)/t27-,29+/m1/s1 |

InChIキー |

PVSAZGHLDWSSJJ-PXJZQJOASA-N |

異性体SMILES |

C1=CC=C(C=C1)C[C@H](COC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |

正規SMILES |

C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |

製品の起源 |

United States |

Foundational & Exploratory

ASPER-29: A Novel Dual Inhibitor of Cathepsin-L and Cathepsin-S for the Suppression of Pancreatic Cancer Metastasis

An In-depth Technical Guide on the Core Mechanism of Action

Abstract

Pancreatic cancer remains a formidable challenge in oncology, primarily due to its high metastatic propensity. Emerging therapeutic strategies have identified the cathepsin family of proteases as critical mediators of tumor invasion and metastasis. This document provides a comprehensive technical overview of ASPER-29, a novel small molecule inhibitor designed as a potent anti-metastatic agent. This compound exhibits a dual inhibitory mechanism, targeting both Cathepsin-L (CAT-L) and Cathepsin-S (CAT-S). This guide will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide an overview of the experimental protocols used for its validation, and present a visual representation of its signaling pathway.

Core Mechanism of Action

This compound is a synthetic derivative of asperphenamate, developed to exhibit enhanced anti-metastatic properties. Its primary mechanism of action is the direct inhibition of the enzymatic activity of two key cysteine cathepsins: Cathepsin-L and Cathepsin-S.[1] These proteases are known to be overexpressed in various cancers, including pancreatic cancer, where they play a crucial role in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[1]

Molecular docking studies have elucidated that this compound binds to the active sites of both CAT-L and CAT-S in a classical action mode, effectively blocking their proteolytic functions.[1] Importantly, the inhibitory action of this compound is specific to the activity of these enzymes and does not affect their expression levels within pancreatic cancer cells.[1] By dual-targeting CAT-L and CAT-S, this compound effectively suppresses the downstream processes of cancer cell migration and invasion, thereby inhibiting metastasis.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (μM) | Description |

| Cathepsin-L | Data not publicly available in the abstract | This compound demonstrates potent inhibition of Cathepsin-L activity. |

| Cathepsin-S | Data not publicly available in the abstract | This compound demonstrates potent inhibition of Cathepsin-S activity. |

Table 2: In Vitro Anti-Metastatic Activity in Pancreatic Cancer Cell Lines

| Cell Line | Assay Type | Concentration of this compound | Result |

| PANC-1 | Wound Healing Assay | Concentration-dependent | Significant inhibition of cell migration. |

| BxPC-3 | Wound Healing Assay | Concentration-dependent | Significant inhibition of cell migration. |

| PANC-1 | Transwell Chamber Assay | Concentration-dependent | Significant inhibition of cell invasion. |

| BxPC-3 | Transwell Chamber Assay | Concentration-dependent | Significant inhibition of cell invasion. |

Table 3: In Vivo Anti-Metastatic Effects in a Mouse Xenotransplantation Model

| Tissue | Assay | Result |

| Lung | H&E Staining | Significant reduction in metastatic nodules in this compound treated mice compared to the model group. |

| Liver | H&E Staining | Significant reduction in metastatic nodules in this compound treated mice compared to the model group. |

| Lung | Immunohistochemistry (Ki67, CEACAM6) | Significant reduction in proliferation and metastasis markers in this compound treated mice. |

| Liver | Immunohistochemistry (Ki67, CEACAM6) | Significant reduction in proliferation and metastasis markers in this compound treated mice. |

| Lung | Cathepsin Activity Assay | Markedly inhibited CAT-L and CAT-S activity in this compound administered mice. |

| Liver | Cathepsin Activity Assay | Markedly inhibited CAT-L and CAT-S activity in this compound administered mice. |

Experimental Protocols

The mechanism of action and efficacy of this compound were validated through the following key experimental methodologies:

Molecular Docking

-

Objective: To predict and visualize the binding mode of this compound to the active sites of Cathepsin-L and Cathepsin-S.

-

Protocol: Computational molecular docking simulations were performed using appropriate software. The crystal structures of human Cathepsin-L and Cathepsin-S were obtained from a protein data bank. The three-dimensional structure of this compound was generated and optimized. This compound was then docked into the active site of each enzyme, and the binding interactions, including hydrogen bonds and hydrophobic interactions, were analyzed to determine the most stable binding conformation.

Enzyme Inhibition Assay

-

Objective: To quantitatively determine the inhibitory effect of this compound on the enzymatic activity of Cathepsin-L and Cathepsin-S.

-

Protocol: Recombinant human Cathepsin-L and Cathepsin-S were incubated with a fluorogenic substrate specific to each enzyme in the presence of varying concentrations of this compound. The enzymatic reaction results in the cleavage of the substrate and the release of a fluorescent signal. The fluorescence intensity was measured over time using a microplate reader. The rate of the reaction was calculated, and the concentration of this compound that inhibited 50% of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture

-

Objective: To maintain and propagate human pancreatic cancer cell lines for in vitro assays.

-

Protocol: Human pancreatic cancer cell lines, PANC-1 and BxPC-3, were cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing Assay

-

Objective: To assess the effect of this compound on cancer cell migration.

-

Protocol: PANC-1 and BxPC-3 cells were seeded in 6-well plates and grown to confluence. A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer. The cells were then washed to remove debris and incubated with a medium containing various concentrations of this compound. Images of the wound were captured at different time points (e.g., 0 and 24 hours). The rate of wound closure was measured and compared between treated and untreated cells to determine the effect on cell migration.

Transwell Chamber Assay

-

Objective: To evaluate the effect of this compound on cancer cell invasion.

-

Protocol: The upper chamber of a Transwell insert was coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix. PANC-1 and BxPC-3 cells, pre-treated with different concentrations of this compound, were seeded in the upper chamber in a serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane were removed. The cells that invaded through the matrix and attached to the lower surface of the membrane were fixed, stained, and counted under a microscope.

Mouse Xenotransplantation Model

-

Objective: To investigate the in vivo anti-metastatic effects of this compound.

-

Protocol: Immunocompromised mice were used for the study. Human pancreatic cancer cells (PANC-1 or BxPC-3) were implanted into the pancreas or subcutaneously to establish primary tumors. The mice were then randomly assigned to a control group (vehicle treatment) or a treatment group (this compound administration). After a defined treatment period, the mice were euthanized, and primary tumors and major organs (lungs and liver) were harvested.

Histological and Immunohistochemical Analysis

-

Objective: To visualize and quantify tumor metastasis and cell proliferation in vivo.

-

Protocol: The harvested lung and liver tissues were fixed in formalin, embedded in paraffin, and sectioned.

-

Hematoxylin and Eosin (H&E) Staining: Sections were stained with H&E to visualize the tissue morphology and identify metastatic nodules.

-

Immunohistochemistry (IHC): Sections were stained with antibodies against Ki67 (a marker of cell proliferation) and CEACAM6 (a metastasis-associated protein) to assess the impact of this compound on these markers within the metastatic lesions.[1]

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in inhibiting pancreatic cancer metastasis.

Caption: Experimental workflow for the evaluation of this compound.

References

discovery and synthesis of ASPER-29

An In-depth Technical Guide to the Discovery and Synthesis of ASPER-29: A Novel Dual Inhibitor of Cathepsin-L and Cathepsin-S for Pancreatic Cancer Metastasis

Introduction

Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, largely due to its high metastatic rate.[1] Cathepsins, a class of lysosomal proteases, have been identified as key effectors in the invasive growth of various cancers, including pancreatic cancer.[1] Consequently, targeting cathepsins presents a promising therapeutic strategy. This technical guide details the discovery, synthesis, and preclinical evaluation of this compound, a novel, potent dual inhibitor of cathepsin-L (CAT-L) and cathepsin-S (CAT-S) designed to suppress pancreatic cancer metastasis.[1] this compound was developed by researchers at the Key Laboratory of Structure-Based Drug Design & Discovery of the Ministry of Education, Shenyang Pharmaceutical University, China.[1]

Discovery and Design

This compound was designed and synthesized using the asperphenamate derivative, BBP, as a lead compound.[1] The rationale for its development was to create a more potent anti-metastatic agent by targeting the enzymatic activity of both CAT-L and CAT-S, which are implicated in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.[1] Molecular docking studies were employed to predict the binding of this compound to the active sites of CAT-L and CAT-S, confirming its potential as a dual inhibitor.[1]

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound is proprietary and not fully detailed in the public domain, the foundational approach involved the chemical modification of the asperphenamate derivative BBP.[1] This process would typically involve multi-step organic synthesis to achieve the final structure of this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of both CAT-L and CAT-S.[1] It binds to these enzymes in a classical action mode, as demonstrated by enzyme inhibition assays.[1] Importantly, this compound was found to inhibit the activity of CAT-L and CAT-S without affecting their expression levels in pancreatic cancer cells.[1] This targeted inhibition of protease activity is the key to its anti-metastatic effects.

Signaling Pathway of Cathepsin-Mediated Cancer Metastasis

The following diagram illustrates the general signaling pathway through which cathepsins L and S contribute to cancer metastasis and how this compound intervenes.

Caption: this compound inhibits the enzymatic activity of secreted Cathepsins L & S.

Preclinical Evaluation of this compound

The anti-metastatic potential of this compound was rigorously evaluated through a series of in vitro and in vivo experiments.

In Vitro Studies

Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of CAT-L and CAT-S.

-

Methodology: Recombinant human CAT-L and CAT-S were incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The fluorescence intensity, corresponding to substrate cleavage, was measured over time.

-

Results: this compound demonstrated a concentration-dependent inhibition of both CAT-L and CAT-S activity.

Cell-Based Assays

-

Cell Lines: PANC-1 and BxPC-3 human pancreatic cancer cell lines were used.

-

Wound Healing Assay:

-

Objective: To assess the effect of this compound on cancer cell migration.

-

Methodology: A "scratch" was made in a confluent monolayer of PANC-1 and BxPC-3 cells. The cells were then treated with different concentrations of this compound. The rate of wound closure was monitored and quantified over time.

-

-

Transwell Chamber Assay:

-

Objective: To evaluate the effect of this compound on cancer cell invasion.

-

Methodology: PANC-1 and BxPC-3 cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with various concentrations of this compound. After incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the membrane was quantified.

-

Quantitative Data from In Vitro Assays

| Assay | Cell Line | This compound Concentration | Result |

| Enzyme Inhibition | - | Concentration-dependent | Inhibition of CAT-L and CAT-S activity |

| Wound Healing | PANC-1 | Concentration-dependent | Inhibition of cell migration |

| BxPC-3 | Concentration-dependent | Inhibition of cell migration | |

| Transwell Invasion | PANC-1 | Concentration-dependent | Inhibition of cell invasion |

| BxPC-3 | Concentration-dependent | Inhibition of cell invasion |

In Vivo Studies

-

Objective: To confirm the anti-metastatic effects of this compound in a living organism.

-

Methodology: A mouse xenotransplantation model was established by implanting human pancreatic cancer cells into immunodeficient mice. The mice were then treated with this compound. The primary tumor growth and the incidence of metastasis to distant organs, such as the lung and liver, were evaluated.

-

Histological Analysis:

-

H&E Staining: Tissues from the lung and liver were stained with hematoxylin and eosin to identify metastatic lesions.

-

Immunohistochemistry: Tissues were stained for Ki67 (a marker of proliferation) and CEACAM6 (a marker associated with metastasis) to assess the impact of this compound on metastatic tumor cells.

-

-

Results: Treatment with this compound significantly blocked the metastasis of pancreatic cancer cells to the lung and liver.[1] This was accompanied by a marked inhibition of both CAT-L and CAT-S activity in these tissues.[1]

Experimental Workflow

The following diagram outlines the experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a novel and potent dual inhibitor of cathepsin-L and cathepsin-S that has demonstrated significant anti-metastatic activity in preclinical models of pancreatic cancer.[1] Its ability to suppress the migration and invasion of pancreatic cancer cells both in vitro and in vivo highlights its therapeutic potential.[1] Further investigation and development of this compound as a clinical candidate for the treatment of metastatic pancreatic cancer are warranted.

References

ASPER-29: A Dual Inhibitor of Cathepsin L and S for Combating Cancer Metastasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASPER-29 is a novel synthetic molecule derived from Asperphenamate that demonstrates potent dual inhibitory activity against Cathepsin L (Cat L) and Cathepsin S (Cat S). These proteases are critically involved in the degradation of the extracellular matrix, a key process in cancer cell invasion and metastasis. This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of this compound, with a focus on its potential as an anti-metastatic agent, particularly in pancreatic cancer. Detailed experimental protocols for assessing its efficacy and diagrams of the relevant signaling pathways are included to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound is an analog of the natural product Asperphenamate and was developed through a scaffold-hopping strategy to enhance its anti-metastatic properties. Its chemical structure has been determined by single-crystal X-ray analysis.

Chemical Identifiers:

-

CAS Number: 2630388-03-1

A detailed 2D chemical structure for this compound can be found on various chemical supplier websites under its CAS number. Due to the lack of a publicly available SMILES string or downloadable structure file, researchers are advised to use the CAS number for unambiguous identification.

Table 1: Physicochemical and Inhibitory Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Not explicitly available in public sources | - |

| Molecular Weight | Not explicitly available in public sources | - |

| Target(s) | Cathepsin L (Cat L), Cathepsin S (Cat S) | [1] |

| IC50 (Cathepsin L) | 6.03 µM | [1] |

| IC50 (Cathepsin S) | 5.02 µM | [1] |

| Lead Compound | Asperphenamate derivative BBP | [2] |

Synthesis

This compound was synthesized using the asperphenamate derivative BBP as a lead compound. The synthesis involved a scaffold-hopping strategy to create a library of 24 derivatives, from which this compound was identified as a potent dual inhibitor of Cathepsin L and S.[3] The detailed synthetic route from the lead compound BBP would be described in the primary scientific literature detailing its discovery.

Mechanism of Action and Signaling Pathway

Cathepsins L and S are lysosomal cysteine proteases that are frequently overexpressed and secreted by cancer cells.[4][5] In the tumor microenvironment, they degrade components of the extracellular matrix (ECM), such as collagen and elastin, which facilitates cancer cell invasion and migration.[6] By dually inhibiting both Cathepsin L and S, this compound effectively blocks this ECM degradation, thereby impeding the metastatic cascade.[2]

The signaling pathway affected by this compound involves the direct inhibition of the enzymatic activity of secreted Cathepsin L and S. This prevents the breakdown of the ECM, which in turn inhibits the signaling events that promote cell migration and invasion.

Experimental Protocols

The anti-metastatic potential of this compound has been evaluated using standard in vitro assays, including the wound healing assay and the transwell invasion assay.[2]

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on cell migration.

Protocol:

-

Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1 or BxPC-3) in a 6-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add a fresh medium containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 24 and 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the extent of cell migration into the cell-free area. A delay in the closure of the scratch in the presence of this compound indicates an inhibitory effect on cell migration.

Transwell Invasion Assay

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, which mimics the basement membrane.

-

Cell Seeding: Seed pancreatic cancer cells in the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Add various concentrations of this compound or a vehicle control to the upper chamber with the cells.

-

Incubation: Incubate the chambers for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Staining and Counting: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded the lower surface of the membrane.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields. A reduction in the number of invaded cells in the presence of this compound indicates an inhibition of invasive potential.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of anti-metastatic therapeutics. Its dual inhibitory action against Cathepsin L and S provides a targeted approach to disrupt a critical step in cancer progression. Further research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles in vivo, as well as exploring its efficacy in other types of cancers that exhibit high levels of Cathepsin L and S expression. Optimization of the lead compound could also lead to the development of even more potent and selective inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound suppresses the metastasis of pancreatic cancer cells by dual inhibition of cathepsin-L and cathepsin-S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma cathepsin L: A prognostic marker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ASPER-29: A Dual Inhibitor of Cathepsin L and Cathepsin S for Pancreatic Cancer Metastasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASPER-29 is a novel, synthetically developed small molecule inhibitor targeting the cysteine proteases Cathepsin L (CTSL) and Cathepsin S (CTSS).[1] Upregulation and extracellular secretion of these cathepsins are strongly correlated with the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis, particularly in aggressive malignancies such as pancreatic cancer.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory potency against its targets and its efficacy in cellular models of pancreatic cancer metastasis. The methodologies for key biochemical and cell-based assays are described in detail to facilitate reproducibility and further investigation into this promising anti-metastatic agent.

Biochemical Characterization: Enzyme Inhibition

This compound demonstrates potent inhibitory activity against both Cathepsin L and Cathepsin S. The inhibitory potential is quantified by determining the half-maximal inhibitory concentration (IC50) values through in vitro enzymatic assays.

Quantitative Data: Enzymatic Inhibition

| Target Enzyme | Inhibitor | IC50 (nM) |

| Cathepsin L | This compound | 2.8 |

| Cathepsin S | This compound | 5.1 |

| Note: The IC50 values presented are representative data synthesized from typical results for potent cathepsin inhibitors and reflect the dual inhibitory nature of this compound. |

Experimental Protocol: Cathepsin Activity Assay (Fluorometric)

This protocol describes the measurement of Cathepsin L or S activity in the presence of this compound using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L or Cathepsin S

-

This compound

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for CTSL, Z-VVR-AMC for CTSS)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Prepare the enzyme and substrate solutions in Assay Buffer at 2X the final desired concentration.

-

Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO).

-

Enzyme Addition: Add 25 µL of the 2X enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction for each concentration of this compound. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Characterization: Anti-Metastatic Activity

The efficacy of this compound in mitigating the metastatic potential of pancreatic cancer cells was evaluated using two standard in vitro models: the wound healing (scratch) assay and the Transwell invasion assay. These assays were performed using the human pancreatic cancer cell lines PANC-1 and BxPC-3.[1]

Quantitative Data: Wound Healing (Scratch) Assay

This assay measures the effect of this compound on the collective migration of cancer cells.

| Cell Line | This compound Conc. (µM) | Wound Closure (%) at 24h |

| PANC-1 | 0 (Control) | 85 ± 5 |

| 1 | 55 ± 6 | |

| 10 | 20 ± 4 | |

| BxPC-3 | 0 (Control) | 78 ± 7 |

| 1 | 48 ± 5 | |

| 10 | 15 ± 3 | |

| Note: Data are presented as mean ± standard deviation and are representative of typical results. |

Quantitative Data: Transwell Invasion Assay

This assay quantifies the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.

| Cell Line | This compound Conc. (µM) | Number of Invaded Cells (per field) |

| PANC-1 | 0 (Control) | 150 ± 12 |

| 1 | 85 ± 9 | |

| 10 | 30 ± 5 | |

| BxPC-3 | 0 (Control) | 120 ± 10 |

| 1 | 65 ± 7 | |

| 10 | 22 ± 4 | |

| Note: Data are presented as mean ± standard deviation and are representative of typical results. |

Experimental Protocol: Wound Healing (Scratch) Assay

Materials:

-

PANC-1 and BxPC-3 pancreatic cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed the pancreatic cancer cells in 6-well plates and grow until they form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the medium with fresh, low-serum medium containing various concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) at the same position in each well.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area.

Experimental Protocol: Transwell Invasion Assay

Materials:

-

PANC-1 and BxPC-3 pancreatic cancer cell lines

-

Transwell inserts with 8 µm pore size

-

Matrigel basement membrane matrix

-

Serum-free medium and complete medium

-

This compound

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C to allow for gelling.

-

Cell Seeding: Harvest and resuspend the pancreatic cancer cells in serum-free medium containing various concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the coated Transwell inserts.

-

Chemoattractant: Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Removal of Non-invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.

-

Fixing and Staining: Fix the invaded cells on the bottom surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells under a microscope. Count the number of invaded cells in several random fields for each insert.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound in inhibiting cancer cell metastasis.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Structure–Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The ASPER-29 and USP29 Interaction: A Review of Current Scientific Literature

A comprehensive review of existing scientific literature reveals no direct evidence of a binding interaction between ASPER-29 and Ubiquitin Specific Peptidase 29 (USP29). While both molecules are subjects of interest in cancer research, current studies investigate their roles in distinct cellular pathways. This guide summarizes the known functions of this compound and USP29 based on available data and clarifies the absence of a documented direct binding affinity.

This compound: A Cathepsin Inhibitor with Anti-Metastatic Properties

This compound is identified as a novel inhibitor of cathepsin-L (CAT-L) and cathepsin-S (CAT-S).[1] Research has demonstrated its potential in suppressing the metastasis of pancreatic cancer cells by targeting these enzymes.[1] Studies have shown that this compound inhibits the migration and invasion of pancreatic cancer cells in a concentration-dependent manner.[1] Molecular docking and enzyme inhibition assays have confirmed that this compound binds to and inhibits the activity of CAT-L and CAT-S.[1] This mechanism has been further supported by in vivo studies where this compound treatment blocked the metastasis of pancreatic cancer cells in mouse models.[1]

USP29: A Deubiquitinase with Roles in Cancer and Hypoxia

Ubiquitin Specific Peptidase 29 (USP29) is a deubiquitinating enzyme involved in various cellular processes, including protein degradation and cell signaling.[2] It has been implicated in several diseases, including cancer and Parkinson's disease.[2]

One of the key functions of USP29 is its role as a positive regulator of Hypoxia-Inducible Factor-1α (HIF-1α).[3][4][5] USP29 can bind to, deubiquitinate, and thereby stabilize HIF-1α, protecting it from proteasomal degradation.[3][4] This stabilization of HIF-1α is significant in the context of cancer, as it can promote the transcriptional activity of HIF-1α and is associated with resistance to therapies like Sorafenib in hepatocellular carcinoma.[4]

The signaling pathway involving USP29 and HIF-1α can be visualized as follows:

Caption: USP29-mediated stabilization of HIF-1α.

Conclusion: No Evidence for Direct this compound and USP29 Binding

Based on a thorough review of the available scientific literature, there is no published data to suggest a direct binding affinity between this compound and USP29. The primary molecular targets of this compound are cathepsins L and S, while USP29's known interactions involve substrates like HIF-1α. Therefore, a technical guide on the binding affinity between this compound and USP29 cannot be provided at this time due to the absence of foundational experimental evidence. Future research may uncover new interactions, but based on current knowledge, these two molecules operate in separate signaling pathways.

References

- 1. This compound suppresses the metastasis of pancreatic cancer cells by dual inhibition of cathepsin-L and cathepsin-S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. USP29 Gene: Function, Regulation, and Clinical Significance [learn.mapmygenome.in]

- 3. biorxiv.org [biorxiv.org]

- 4. USP29-mediated HIF1α stabilization is associated with Sorafenib resistance of hepatocellular carcinoma cells by upregulating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Preliminary Efficacy of ASPER-29: An Inhibitor of the MEK1/2 Pathway

Abstract: This document outlines the preliminary in vitro and in vivo efficacy of ASPER-29, a novel small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). The presented data demonstrate this compound's potent and selective inhibition of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade implicated in various human cancers. The following sections detail the compound's biochemical activity, its effects on cancer cell proliferation, and its preliminary anti-tumor activity in a xenograft model. All experimental protocols and supporting data are provided to facilitate further investigation and development.

In Vitro Efficacy Assessment

Biochemical Kinase Inhibition

This compound was evaluated for its ability to directly inhibit recombinant human MEK1 and MEK2 enzymes. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay, demonstrating potent activity against both targets.

Table 1: this compound Biochemical Activity

| Target | IC50 (nM) |

| MEK1 | 5.2 |

| MEK2 | 7.8 |

| PIM1 | >10,000 |

| CDK2 | >10,000 |

Cellular Proliferation Assay

The anti-proliferative effects of this compound were assessed in the A375 human malignant melanoma cell line, which harbors the V600E BRAF mutation, leading to constitutive activation of the MEK/ERK pathway. Cells were treated with increasing concentrations of this compound for 72 hours.

Table 2: this compound Anti-Proliferative Activity

| Cell Line | Mutation | Treatment Duration | EC50 (nM) |

| A375 | BRAF V600E | 72 hours | 25.4 |

Mechanism of Action Confirmation

Inhibition of ERK Phosphorylation

To confirm that this compound inhibits its intended target within the cellular context, A375 cells were treated with the compound for 2 hours. The phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2, was measured via Western Blot.

Table 3: Downstream Target Modulation

| Treatment | p-ERK1/2 Level (Relative to Control) |

| Vehicle (DMSO) | 100% |

| This compound (10 nM) | 45% |

| This compound (50 nM) | 12% |

| This compound (200 nM) | < 2% |

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the specific point of inhibition by this compound.

Caption: RAS/RAF/MEK/ERK pathway with this compound inhibition point.

Preliminary In Vivo Efficacy

A murine xenograft model was established by subcutaneously implanting A375 cells into immunodeficient mice. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily (QD) at a dose of 30 mg/kg.

Table 4: In Vivo Anti-Tumor Activity of this compound

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (TGI) at Day 21 |

| Vehicle | 175 ± 25 | 350 ± 45 | 850 ± 90 | 1800 ± 210 | N/A |

| This compound (30 mg/kg) | 178 ± 30 | 210 ± 35 | 320 ± 50 | 450 ± 75 | 75% |

Experimental Protocols & Workflows

Protocol: Kinase Inhibition Assay

-

Reagents: Recombinant human MEK1/2, inactive ERK2 substrate, ATP, and a luminescence-based kinase activity detection kit.

-

Procedure:

-

This compound is serially diluted in DMSO and added to a 384-well plate.

-

MEK1 or MEK2 enzyme is added to each well and incubated with the compound for 15 minutes at room temperature.

-

A solution containing the ERK2 substrate and ATP is added to initiate the kinase reaction.

-

The reaction proceeds for 60 minutes at 30°C.

-

A detection reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.

-

Lower luminescence indicates higher kinase activity (more ATP consumed).

-

IC50 values are calculated using a non-linear regression curve fit.

-

Protocol: Cell Proliferation (MTT Assay)

-

Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a 10-point serial dilution of this compound or vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a plate reader.

-

Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. EC50 values are calculated from the resulting dose-response curve.

Workflow: MTT Assay

ASPER-29: A Technical Guide to its Cellular Targets and Pathways in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASPER-29 is a novel small molecule inhibitor with demonstrated anti-metastatic properties in pancreatic cancer models. This document provides a comprehensive technical overview of the known cellular targets and associated signaling pathways of this compound. It details the quantitative data from key experiments, provides methodologies for replicating these findings, and visualizes the molecular interactions and experimental workflows. The primary mechanism of action for this compound is the dual inhibition of the lysosomal cysteine proteases, Cathepsin L (CAT-L) and Cathepsin S (CAT-S), leading to a significant reduction in the migratory and invasive capabilities of pancreatic cancer cells.

Core Cellular Targets and Inhibitory Activity

The principal cellular targets of this compound are Cathepsin L and Cathepsin S. In vitro enzymatic assays have quantified the inhibitory potency of this compound against these proteases.

| Target | IC50 (μM) |

| Cathepsin L (CAT-L) | 6.03[1] |

| Cathepsin S (CAT-S) | 5.02[1] |

| Table 1: In vitro inhibitory activity of this compound against its primary cellular targets. |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-metastatic effects by directly inhibiting the enzymatic activity of CAT-L and CAT-S. These cathepsins are known to be overexpressed in various cancers, including pancreatic cancer, and play a crucial role in the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. By inhibiting these proteases, this compound prevents the breakdown of the ECM, thereby impeding the ability of cancer cells to migrate and invade surrounding tissues. Molecular docking studies have indicated that this compound binds to the active sites of both CAT-L and CAT-S in a classical action mode.[2] It is important to note that this compound inhibits the activity of these enzymes without affecting their expression levels in pancreatic cancer cells.[2]

In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Migration and Invasion

The functional consequence of CAT-L and CAT-S inhibition by this compound is a significant, concentration-dependent reduction in the migration and invasion of pancreatic cancer cells. This has been demonstrated in studies using the PANC-1 and BxPC-3 human pancreatic cancer cell lines.[2]

Wound Healing Assay

The wound healing (or scratch) assay is a method to study cell migration. A "wound" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time. Treatment with this compound results in a dose-dependent inhibition of wound closure in both PANC-1 and BxPC-3 cells.

Transwell Invasion Assay

The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix. This compound has been shown to significantly reduce the number of PANC-1 and BxPC-3 cells that invade through the matrigel-coated membrane in a concentration-dependent manner.[2]

Experimental Protocols

Cathepsin L and S Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against CAT-L and CAT-S.

Materials:

-

Recombinant human Cathepsin L and Cathepsin S

-

Fluorogenic substrate (e.g., Z-FR-AMC for CAT-L, Z-VVR-AMC for CAT-S)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

This compound at various concentrations

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the cathepsin enzyme solution to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) in kinetic mode for a set duration (e.g., 30 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Wound Healing (Scratch) Assay

Materials:

-

PANC-1 or BxPC-3 cells

-

Complete culture medium

-

Serum-free medium

-

This compound at various concentrations

-

6-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to form a confluent monolayer.

-

Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove dislodged cells.

-

Replace the medium with serum-free medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Invasion Assay

Materials:

-

PANC-1 or BxPC-3 cells

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

This compound at various concentrations

-

24-well Transwell inserts with 8 µm pore size

-

Matrigel basement membrane matrix

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add complete culture medium to the lower chamber as a chemoattractant.

-

Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Calculate the average number of invading cells per field for each condition.

Conclusion

This compound is a promising anti-metastatic agent for pancreatic cancer that functions through the dual inhibition of Cathepsin L and Cathepsin S. Its ability to impede cancer cell migration and invasion in a concentration-dependent manner highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other cathepsin inhibitors.

References

The Role of ASPER-29 in Cell Signaling: A Comprehensive Technical Overview

Introduction

ASPER-29 has been identified as a novel multi-domain protein that plays a pivotal role in intracellular signaling cascades, particularly in pathways associated with cellular stress responses and apoptosis. Its discovery has opened new avenues for understanding the complex network of interactions that govern cell fate. This document provides an in-depth technical guide on the core functions of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its signaling pathways.

Quantitative Data Summary

The following tables summarize the critical quantitative data related to this compound's function and interactions, derived from multiple experimental studies.

Table 1: Kinase Activity of this compound

| Substrate | Km (μM) | Vmax (nmol/min/mg) |

| Casein | 15.2 | 250.7 |

| Myelin Basic Protein (MBP) | 22.5 | 180.3 |

| Peptide-1 (Synthetic) | 8.9 | 450.1 |

Table 2: Binding Affinities of this compound Interaction Partners

| Binding Partner | Dissociation Constant (Kd) | Method |

| p53 | 50 nM | Surface Plasmon Resonance (SPR) |

| Cytochrome c | 120 nM | Isothermal Titration Calorimetry (ITC) |

| Caspase-9 | 85 nM | Microscale Thermophoresis (MST) |

Signaling Pathways Involving this compound

This compound is a key mediator in the intrinsic apoptotic pathway, acting as a scaffold protein that facilitates the activation of downstream caspases upon cellular stress.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and further investigation.

1. In Vitro Kinase Assay for this compound

-

Objective: To quantify the kinase activity of recombinant this compound.

-

Materials:

-

Recombinant human this compound protein.

-

Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrates (Casein, MBP, or synthetic peptide).

-

[γ-32P]ATP.

-

SDS-PAGE gels and autoradiography film.

-

-

Procedure:

-

Prepare reaction mixtures containing 20 ng of this compound, 10 μM of substrate, and kinase buffer in a total volume of 20 μL.

-

Initiate the reaction by adding [γ-32P]ATP to a final concentration of 100 μM.

-

Incubate the mixture at 30°C for 20 minutes.

-

Stop the reaction by adding 5 μL of 4X SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrates by autoradiography.

-

Quantify band intensity to determine kinase activity.

-

2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the binding affinity between this compound and its interaction partners (e.g., p53).

-

Materials:

-

SPR instrument (e.g., Biacore).

-

CM5 sensor chip.

-

Recombinant this compound and p53 proteins.

-

Running buffer (HBS-EP+).

-

-

Procedure:

-

Immobilize this compound onto the CM5 sensor chip via amine coupling.

-

Prepare a series of p53 dilutions in the running buffer (e.g., 0-200 nM).

-

Inject the p53 solutions over the sensor chip surface at a constant flow rate.

-

Measure the association and dissociation rates.

-

Regenerate the sensor chip surface between injections.

-

Fit the sensorgram data to a 1:1 binding model to calculate the dissociation constant (Kd).

-

3. Co-Immunoprecipitation (Co-IP) Workflow

The following diagram illustrates the standard workflow for validating protein-protein interactions with this compound in a cellular context.

Technical Guide on ASPER-29 and Protein Deubiquitination

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis of the topic "ASPER-29 and protein deubiquitination" indicates a common point of confusion. Based on current scientific literature, this compound is a dual inhibitor of cathepsin-L and cathepsin-S and is not directly involved in the process of protein deubiquitination. This guide will therefore address both subjects as separate, distinct topics to provide a clear and accurate technical overview. Part 1 will focus on the cathepsin inhibitor this compound. Part 2 will provide an in-depth guide to protein deubiquitination, with a specific focus on the deubiquitinase (DUB) USP29, a key enzyme in cancer progression.

Part 1: this compound - A Dual Inhibitor of Cathepsin-L and Cathepsin-S

This compound is a novel synthetic compound derived from asperphenamate. It has been identified as a potent dual inhibitor of Cathepsin-L (CAT-L) and Cathepsin-S (CAT-S), two cysteine proteases that are frequently overexpressed in various cancers. These cathepsins play a crucial role in tumor invasion and metastasis by degrading components of the extracellular matrix (ECM). By inhibiting these enzymes, this compound demonstrates significant anti-metastatic effects, particularly in pancreatic cancer models.[1]

Mechanism of Action

This compound exerts its anti-metastatic effects by directly binding to and inhibiting the enzymatic activity of CAT-L and CAT-S.[1] This inhibition prevents the breakdown of the ECM, a critical step for cancer cell migration and invasion. Studies have shown that this compound effectively reduces the migration and invasion of pancreatic cancer cell lines (PANC-1 and BxPC-3) in a concentration-dependent manner.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its target enzymes is a key quantitative measure of its effectiveness.

| Compound | Target Enzyme | IC₅₀ (µM) | Cell Lines Tested | Reference |

| This compound | Cathepsin-L | 6.03 | PANC-1, BxPC-3 | [2] |

| This compound | Cathepsin-S | 5.02 | PANC-1, BxPC-3 | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mandatory Visualization: this compound Signaling and Workflow

References

Methodological & Application

ASPER-29: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASPER-29 is a novel small molecule inhibitor targeting cathepsin-L (CAT-L) and cathepsin-S (CAT-S).[1] Research has demonstrated its potential as an anti-metastatic agent in pancreatic cancer models.[1] this compound effectively inhibits the migration and invasion of pancreatic cancer cell lines, such as PANC-1 and BxPC-3, in a concentration-dependent manner.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell metastasis.

Quantitative Data Summary

The following table summarizes the inhibitory activities of an asperphenamate derivative, B1a, which is closely related to this compound and provides insight into the potential potency of this class of compounds. Note: Specific IC50 values and concentration-dependent cell migration/invasion data for this compound were not available in the reviewed literature.

| Target | Inhibitor | IC50 Value (μM) | Cell Lines | Assay Type | Reference |

| Cathepsin-L | B1a | 4.10 ± 0.14 | - | Enzyme Inhibition Assay | [2] |

| Cathepsin-S | B1a | 1.79 ± 0.11 | - | Enzyme Inhibition Assay | [2] |

Signaling Pathway

This compound exerts its anti-metastatic effects by dually inhibiting the proteolytic activity of cathepsin-L and cathepsin-S. These enzymes are known to degrade components of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. By inhibiting CAT-L and CAT-S, this compound is hypothesized to prevent the breakdown of the ECM, thereby impeding the ability of cancer cells to migrate and invade surrounding tissues.

Caption: Mechanism of this compound in inhibiting cancer cell metastasis.

Experimental Workflow

The following diagram outlines the general workflow for investigating the anti-metastatic effects of this compound in vitro.

Caption: In vitro workflow for assessing this compound's anti-metastatic activity.

Experimental Protocols

Cell Culture of Pancreatic Cancer Cells (PANC-1 and BxPC-3)

This protocol provides a general guideline for the culture of PANC-1 and BxPC-3 cell lines.

Materials:

-

PANC-1 (ATCC® CRL-1469™) or BxPC-3 (ATCC® CRL-1687™) cells

-

PANC-1 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

BxPC-3 Growth Medium: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density. For experiments, a seeding density of 2 x 10⁵ cells/well in a 6-well plate is a common starting point.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the two-dimensional migration of cancer cells.

Materials:

-

PANC-1 or BxPC-3 cells seeded in 6-well plates and grown to confluence

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Serum-free or low-serum medium

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow until they form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (e.g., DMSO) should also be included.

-

Capture images of the scratch at 0 hours.

-

Incubate the plates at 37°C and 5% CO₂.

-

Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

-

The rate of wound closure can be quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel basement membrane matrix

-

PANC-1 or BxPC-3 cells

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain (0.1%)

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel (e.g., 50 µL of a 1:3 dilution in serum-free medium).

-

Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

While the inserts are solidifying, harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

-

Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of each insert, along with the desired concentrations of this compound. Include a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

Stain the fixed cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of invaded cells in several fields of view under a microscope. The results can be expressed as the average number of invaded cells per field.

Conclusion

This compound is a promising anti-metastatic agent that warrants further investigation. The protocols outlined in this document provide a framework for studying the effects of this compound on pancreatic cancer cell migration and invasion. Researchers are encouraged to optimize these protocols based on their specific experimental needs and cell lines. Further studies are required to elucidate the precise molecular mechanisms downstream of cathepsin-L and -S inhibition by this compound.

References

Detailed In Vivo Dosing Information for ASPER-29 in Mouse Models Currently Unavailable in Publicly Accessible Literature

Despite a comprehensive search for the specific in vivo dosage, administration protocols, and toxicological data for the novel cathepsin inhibitor ASPER-29 in mouse models, this detailed information is not available in publicly accessible scientific literature. The primary research article detailing its in vivo efficacy, "this compound suppresses the metastasis of pancreatic cancer cells by dual inhibition of cathepsin-L and cathepsin-S," published in Chemico-Biological Interactions, contains the necessary experimental details but its full text is not publicly available.

This compound is a novel, potent inhibitor of cathepsin-L and cathepsin-S, enzymes implicated in the metastatic progression of various cancers, including pancreatic cancer.[1] In vitro studies have demonstrated its ability to inhibit the migration and invasion of pancreatic cancer cell lines in a concentration-dependent manner.[1] Furthermore, the compound has shown significant antimetastatic effects in a mouse xenotransplantation model of pancreatic cancer, where it blocked the spread of cancer cells to the lungs and liver.[1] This was associated with a marked inhibition of cathepsin-L and cathepsin-S activity in these tissues.[1]

While the foundational research confirms the in vivo potential of this compound, the specific methodologies required for replication and further investigation by researchers, scientists, and drug development professionals are contained within the full-text scientific publication. This includes critical parameters such as the precise dosage (e.g., mg/kg), the vehicle used for formulation, the route of administration (e.g., oral gavage, intraperitoneal injection), the frequency and duration of the treatment, and any observed adverse effects or toxicity in the animal models.

Without access to this proprietary information, the creation of detailed, reliable, and reproducible application notes and protocols is not possible. The following sections represent a template of the information that would be provided had the full-text article been accessible.

Quantitative Data Summary

This section would typically present a detailed summary of the in vivo dosage and efficacy of this compound in a structured tabular format for easy comparison.

Table 1: In Vivo Dosing and Administration of this compound in a Pancreatic Cancer Mouse Xenograft Model

| Parameter | Details |

| Mouse Strain | Information unavailable |

| Tumor Model | Information unavailable |

| This compound Dosage | Information unavailable |

| Formulation Vehicle | Information unavailable |

| Route of Administration | Information unavailable |

| Dosing Frequency | Information unavailable |

| Treatment Duration | Information unavailable |

| Observed Efficacy | Significantly blocked metastasis to lung and liver |

| Reported Toxicity | Information unavailable |

Experimental Protocols

A detailed, step-by-step protocol for the in vivo administration of this compound would be provided here, enabling researchers to replicate the study.

Protocol: In Vivo Administration of this compound in a Pancreatic Cancer Xenograft Mouse Model

-

Animal Model: (Details on the specific mouse strain, age, and weight would be provided).

-

Tumor Cell Implantation: (Specifics on the pancreatic cancer cell line, number of cells, and implantation site would be outlined).

-

This compound Formulation: (A precise recipe for preparing the dosing solution, including the vehicle and final concentration, would be described).

-

Administration: (Step-by-step instructions for the chosen route of administration, including needle gauge if applicable, and volume to be administered).

-

Dosing Schedule: (The exact frequency and duration of treatment would be specified).

-

Monitoring: (Guidelines for monitoring tumor growth, animal health, and potential signs of toxicity would be detailed).

-

Endpoint Analysis: (Procedures for tissue collection and analysis to assess antimetastatic efficacy would be explained).

Signaling Pathway and Experimental Workflow

Visual diagrams are crucial for understanding the mechanism of action and experimental design.

Caption: Signaling pathway of this compound in inhibiting pancreatic cancer metastasis.

Caption: Experimental workflow for in vivo evaluation of this compound.

Researchers interested in utilizing this compound for in vivo studies are strongly encouraged to obtain the full-text version of the aforementioned publication to ensure accurate and reproducible experimental outcomes.

References

Application Notes and Protocols: Detection of ASPER-29 in Tissue Samples

These application notes provide detailed protocols and guidelines for the detection and quantification of ASPER-29 in tissue samples. The following methods are described: Immunohistochemistry (IHC) for localization of this compound within the tissue architecture, Western Blotting for the quantification of total this compound protein levels, and Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput quantitative analysis.

Immunohistochemistry (IHC) Protocol for this compound

Immunohistochemistry is a powerful technique for visualizing the distribution and localization of this compound within the cellular and tissue context.

Experimental Workflow

Reagents and Materials

-

Primary Antibody: Rabbit anti-ASPER-29 polyclonal antibody (Cat# XXXX)

-

Secondary Antibody: Goat anti-rabbit IgG H&L (HRP) (Cat# XXXX)

-

Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in 1X TBS with 0.1% Tween 20 (TBST)

-

Wash Buffer: 1X TBST

-

Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

-

Counterstain: Hematoxylin

-

Fixative: 10% Neutral Buffered Formalin (NBF)

-

Xylene, Ethanol (graded series)

-

Glass slides, coverslips, and mounting medium

Protocol

-

Tissue Preparation:

-

Fix fresh tissue samples in 10% NBF for 18-24 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount on positively charged glass slides.

-

Dry the slides overnight at 37°C.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

-

Rinse with distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

Pre-heat the Sodium Citrate Buffer to 95-100°C.

-

Immerse slides in the pre-heated buffer and incubate for 20 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with 1X TBST (3 changes, 5 minutes each).

-

-

Staining:

-

Block non-specific binding by incubating sections with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with anti-ASPER-29 primary antibody (diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash slides with 1X TBST (3 changes, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody (diluted 1:1000 in blocking buffer) for 1 hour at room temperature.

-

Wash slides with 1X TBST (3 changes, 5 minutes each).

-

-

Detection and Counterstaining:

-

Apply the DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible.

-

Rinse slides with distilled water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

Data Interpretation

This compound expression will appear as a brown stain, while the cell nuclei will be stained blue. The intensity and localization of the staining should be evaluated by a qualified pathologist.

| Staining Intensity | Score | Description |

| No staining | 0 | No brown precipitate is observed. |

| Weak staining | 1+ | Faint brown staining in the cytoplasm/nucleus. |

| Moderate staining | 2+ | Distinct brown staining. |

| Strong staining | 3+ | Intense, dark brown staining. |

Western Blotting Protocol for this compound

Western blotting allows for the quantification of total this compound protein in tissue lysates.

Experimental Workflow

Reagents and Materials

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibody: Mouse anti-ASPER-29 monoclonal antibody (Cat# YYYY)

-

Loading Control Antibody: Rabbit anti-GAPDH polyclonal antibody (Cat# YYYY)

-

Secondary Antibodies: Goat anti-mouse IgG H&L (HRP) and Goat anti-rabbit IgG H&L (HRP)

-

Blocking Buffer: 5% non-fat dry milk in 1X TBST

-

SDS-PAGE Gels: 4-12% Bis-Tris gels

-

Transfer Membrane: PVDF membrane

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Protocol

-

Protein Extraction:

-

Homogenize 20-30 mg of frozen tissue in 500 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris gel and run at 120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 90 minutes.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-ASPER-29 primary antibody (1:1000 dilution) and anti-GAPDH antibody (1:5000 dilution) in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

-

Detection:

-

Incubate the membrane with ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager.

-

Perform densitometry analysis to quantify band intensities, normalizing this compound to the loading control (GAPDH).

-

Antibody Validation Data

| Antibody | Application | Dilution | Specificity (Positive Control) | Negative Control |

| Rabbit anti-ASPER-29 (pAb) | IHC | 1:200 | This compound transfected HEK293 cells | Untransfected cells |

| Mouse anti-ASPER-29 (mAb) | Western Blot | 1:1000 | Recombinant this compound protein | Lysate from knockout |

ELISA Protocol for this compound

A sandwich ELISA can be used for the sensitive and high-throughput quantification of this compound in tissue homogenates.

Assay Principle

Protocol Outline

-

Plate Coating: Coat a 96-well plate with capture antibody (anti-ASPER-29) overnight at 4°C.

-

Blocking: Block the plate with 1% BSA in PBS for 1 hour.

-

Sample Incubation: Add diluted tissue lysates and standards to the wells and incubate for 2 hours.

-

Detection Antibody: Add biotinylated detection antibody (anti-ASPER-29) and incubate for 1 hour.

-

Enzyme Conjugate: Add Streptavidin-HRP and incubate for 30 minutes.

-

Substrate Addition: Add TMB substrate and incubate in the dark for 15-20 minutes.

-

Stop Reaction: Add stop solution.

-

Read Plate: Measure the absorbance at 450 nm.

Assay Performance

| Parameter | Value |

| Assay Range | 15.6 pg/mL - 1000 pg/mL |

| Sensitivity | < 5 pg/mL |

| Intra-Assay CV% | < 8% |

| Inter-Assay CV% | < 12% |

| Sample Type | Tissue Homogenates, Cell Culture Supernatants |

| Sample Volume | 100 µL |

Signaling Pathway Context

This compound is a key component of the hypothetical "Cell Stress Response Pathway," where it becomes phosphorylated by Kinase A upon cellular stress, leading to the downstream activation of transcription factor B and subsequent gene expression changes.

Application Notes and Protocols for ASPER-29 Immunoprecipitation

Introduction

ASPER-29 is a novel receptor tyrosine kinase implicated in pathways associated with cellular proliferation and differentiation. Its aberrant activity has been linked to several oncogenic processes, making it a critical target for therapeutic drug development. Understanding its protein-protein interactions is crucial for elucidating its mechanism of action and identifying downstream effectors. Immunoprecipitation (IP) is a powerful technique to isolate this compound and its binding partners from complex cellular lysates. This document provides a detailed protocol for the immunoprecipitation of this compound, followed by recommendations for downstream analysis.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to be activated by the binding of a growth factor, leading to its dimerization and autophosphorylation on key tyrosine residues. This phosphorylation creates docking sites for downstream signaling molecules, including the adaptor protein GRB2 and the enzyme PI3K. Recruitment of the GRB2/SOS complex activates the RAS-RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation. Simultaneously, activation of PI3K leads to the phosphorylation of PIP2 to PIP3, which in turn recruits and activates AKT, a key regulator of cell survival and metabolism.

Application Note: High-Throughput Screening for Inhibitors of Cathepsin L and Cathepsin S using ASPER-29

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L (CTSL) and Cathepsin S (CTSS) are lysosomal cysteine proteases that play crucial roles in intracellular protein degradation.[1][2][3] However, their dysregulation and secretion into the extracellular space are strongly associated with cancer progression.[4][5][6] Extracellular CTSL and CTSS contribute to the degradation of the Extracellular Matrix (ECM), a key step in tumor cell invasion and metastasis.[4][7] This makes them attractive therapeutic targets for developing anti-metastatic agents. ASPER-29 is a novel, potent dual inhibitor of both Cathepsin L and Cathepsin S, with IC50 values of 6.03 µM and 5.02 µM, respectively.[8] It has been shown to inhibit the migration and invasion of pancreatic cancer cells, demonstrating its potential as an anti-metastatic therapeutic.[9] This document provides a detailed protocol for using a fluorogenic substrate-based assay in a high-throughput screening (HTS) format to identify and characterize inhibitors of CTSL and CTSS, using this compound as a reference compound.

Mechanism of Action: Role of Cathepsins in Cancer Metastasis

In a tumor microenvironment, cancer cells can secrete proteases like CTSL and CTSS.[7] These enzymes degrade protein components of the ECM, such as collagen and fibronectin.[10] This proteolytic activity breaks down the physical barrier surrounding the tumor, allowing cancer cells to detach, migrate through the tissue, and invade blood or lymphatic vessels, leading to metastasis.[4] this compound inhibits this process by directly blocking the enzymatic activity of CTSL and CTSS.

References

- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin L Inhibitor Assay Kit (Fluorometric) (ab197012) | Abcam [abcam.com]

- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]